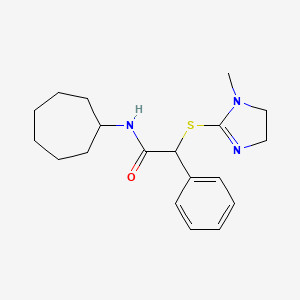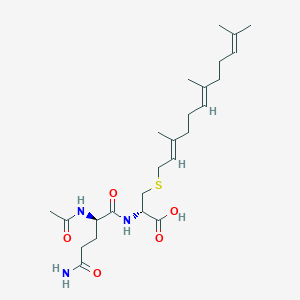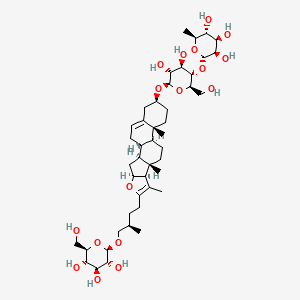![molecular formula C18H26N2O4S B11929905 1-[(4R)-3-hydroxy-4,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]-3-(4-methylphenyl)sulfonylurea](/img/structure/B11929905.png)
1-[(4R)-3-hydroxy-4,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]-3-(4-methylphenyl)sulfonylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glibornuride is a sulfonylurea-type anti-diabetic drug. It is primarily used to manage blood glucose levels in patients with type 2 diabetes mellitus. Glibornuride works by stimulating the release of insulin from the pancreatic beta cells, thereby lowering blood glucose levels. This compound is known for its efficacy in reducing blood sugar levels and is often prescribed when other treatments, such as diet and exercise, are insufficient.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Glibornuride is synthesized through a multi-step process. The synthesis begins with camphor-3-carboxamide, which undergoes borohydride reduction to form an intermediate. This intermediate is then subjected to Hofmann rearrangement to produce a carbamate. The final step involves the displacement of the carbamate with sodium tosylamide to yield glibornuride .
Industrial Production Methods
Industrial production of glibornuride follows similar synthetic routes but is optimized for large-scale manufacturing. The process involves precise control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity. The use of advanced purification techniques, such as crystallization and chromatography, is also common to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions
Glibornuride undergoes various chemical reactions, including:
Oxidation: Glibornuride can be oxidized under specific conditions to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert glibornuride to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfonylurea moiety, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonylurea derivatives.
Aplicaciones Científicas De Investigación
Glibornuride has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity of sulfonylureas and their derivatives.
Biology: Investigated for its effects on insulin secretion and pancreatic beta-cell function.
Medicine: Studied for its potential use in managing type 2 diabetes mellitus and its effects on blood glucose levels.
Industry: Utilized in the development of new anti-diabetic drugs and formulations.
Mecanismo De Acción
Glibornuride exerts its effects by binding to the sulfonylurea receptor on the pancreatic beta cells. This binding leads to the closure of ATP-sensitive potassium channels, resulting in depolarization of the cell membrane. The depolarization triggers the opening of voltage-gated calcium channels, allowing calcium ions to enter the cell. The influx of calcium ions stimulates the exocytosis of insulin-containing granules, thereby increasing insulin secretion and lowering blood glucose levels .
Comparación Con Compuestos Similares
Similar Compounds
Glibenclamide: Another sulfonylurea with a similar mechanism of action but different pharmacokinetic properties.
Glipizide: A sulfonylurea with a shorter duration of action compared to glibornuride.
Tolbutamide: An older sulfonylurea with a lower potency than glibornuride.
Uniqueness of Glibornuride
Glibornuride is unique due to its specific chemical structure, which provides a balance between potency and duration of action. It is effective
Propiedades
Fórmula molecular |
C18H26N2O4S |
|---|---|
Peso molecular |
366.5 g/mol |
Nombre IUPAC |
1-[(4R)-3-hydroxy-4,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]-3-(4-methylphenyl)sulfonylurea |
InChI |
InChI=1S/C18H26N2O4S/c1-11-5-7-12(8-6-11)25(23,24)20-16(22)19-14-13-9-10-18(4,15(14)21)17(13,2)3/h5-8,13-15,21H,9-10H2,1-4H3,(H2,19,20,22)/t13?,14?,15?,18-/m0/s1 |
Clave InChI |
RMTYNAPTNBJHQI-VLVBFLKRSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2C3CC[C@@](C2O)(C3(C)C)C |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2C3CCC(C2O)(C3(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![zinc;N-[(2R)-1-(sulfidocarbothioylamino)propan-2-yl]carbamodithioate](/img/structure/B11929832.png)
![methyl (15R,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaene-17-carboxylate](/img/structure/B11929841.png)
![5-[(3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]-N-(2-propyn-1-yl)pentanamide](/img/structure/B11929847.png)









![N-(1H-benzo[g]indol-3-ylmethyl)-1H-benzimidazol-2-amine](/img/structure/B11929903.png)

